tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinoline core. The tert-butyl ester group is then introduced via esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with distinct biological activities.
4-Hydroxyquinoline: A derivative with notable antimicrobial properties.
Uniqueness
tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its tert-butyl ester group, which can influence its solubility, stability, and reactivity. This unique feature makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxo-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-16(4,5)13(18)11-8-6-7-9-12(11)17/h6-9H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMEGQRBNTSHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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